Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-
Overview
Description
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- is a chemical compound with the molecular formula C18H18O4. It is also known by other names such as 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]bis[oxirane] and p,p’-Bisphenol diglycidyl ether . This compound is characterized by the presence of oxirane rings (epoxy groups) attached to a biphenyl structure, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base . The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane rings, forming alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- can be compared with other similar compounds such as:
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound has a similar structure but with a butane backbone instead of a biphenyl structure.
Oxirane, 2,2’-[(3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diyl)bis(oxymethylene)]bis-: This compound features additional methyl groups on the biphenyl structure, which can affect its reactivity and applications.
The uniqueness of Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- lies in its biphenyl backbone, which provides rigidity and stability, making it suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
2-[[2-[2-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-7-17(21-11-13-9-19-13)15(5-1)16-6-2-4-8-18(16)22-12-14-10-20-14/h1-8,13-14H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIBUEPJJRWWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3OCC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595695 | |
Record name | 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52300-37-5 | |
Record name | 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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